
Arg-tyr-leu-gly-tyr-leu
Overview
Description
The compound “Arg-tyr-leu-gly-tyr-leu” is a peptide composed of six amino acids: arginine, tyrosine, leucine, glycine, tyrosine, and leucine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular sequence is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Arg-tyr-leu-gly-tyr-leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glycine, tyrosine, and leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Enzymatic Hydrolysis
Arg-Tyr-Leu-Gly-Tyr-Leu undergoes site-specific cleavage by proteases, influenced by its amino acid sequence. Key enzymatic reactions include:
Chymotrypsin Cleavage
- Target Sites : Chymotrypsin cleaves C-terminal to aromatic (Tyr, Phe, Trp) residues.
- Fragments Produced :
- Arg-Tyr (N-terminal fragment)
- Leu-Gly-Tyr-Leu (C-terminal fragment)
- Conditions : pH 7–9, 37°C .
Trypsin Cleavage
- Target Sites : Trypsin cleaves C-terminal to Arg/Lys residues.
- Fragments Produced :
- Arg (N-terminal fragment)
- Tyr-Leu-Gly-Tyr-Leu (C-terminal fragment)
- Conditions : pH 8–9, 25–37°C .
Pepsin-Pancreatin Digestion
- Relevance : Mimics gastrointestinal enzymatic conditions.
- Products : Smaller peptides (e.g., tripeptides like Tyr-Leu-Gly) through sequential cleavage .
Oxidation Reactions
Tyrosine residues in this compound are susceptible to oxidative modifications:
Reaction Type | Reagents/Conditions | Products | Biological Impact |
---|---|---|---|
Tyrosine Oxidation | H₂O₂, peracids, or UV light | Dityrosine crosslinks, nitrotyrosine | Alters peptide structure and activity |
Methionine Oxidation* | Reactive oxygen species (ROS) | Methionine sulfoxide/sulfone | Potential loss of function |
*Note: Methionine is absent in this peptide, but analogous oxidation applies to other residues.
Acid/Base-Catalyzed Hydrolysis
Under extreme pH conditions, peptide bonds hydrolyze non-specifically:
Acidic Hydrolysis
- Conditions : 6M HCl, 110°C, 24–72 hours.
- Outcome : Complete breakdown into constituent amino acids (Arg, Tyr, Leu, Gly).
Basic Hydrolysis
- Conditions : 1M NaOH, 100°C, 4–6 hours.
- Outcome : Partial racemization and degradation of amino acids (e.g., Arg → ornithine) .
N-Terminal Arginine Reactivity
- Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under mild conditions.
- Applications : Used in peptide conjugation for biotechnological assays .
Tyrosine-Specific Reactions
- Nitration : Tetranitromethane introduces nitro groups, forming 3-nitrotyrosine.
- Sulfation : Tyrosylprotein sulfotransferases add sulfate groups in biological systems.
Interaction with Cucurbituril Receptors
While not a direct chemical reaction, this compound exhibits selective binding to synthetic receptors like cucurbit uril (Q8), driven by hydrophobic and electrostatic interactions. Key findings include:
Receptor | Binding Affinity (Kₐ, M⁻¹) | Key Interaction Sites |
---|---|---|
Q8·MV | N-terminal Tyr and Arg residues | |
Q8·F′GG | Hydrophobic Leu and aromatic Tyr |
This binding modulates peptide stability and bioavailability in aqueous environments .
Industrial and Therapeutic Implications
Scientific Research Applications
Peptide Synthesis and Structure Studies
Peptides like Arg-tyr-leu-gly-tyr-leu are integral to the study of peptide synthesis and reactivity. They serve as model compounds in developing new synthetic methodologies. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. This method not only facilitates the study of peptide properties but also aids in understanding the influence of specific amino acid sequences on the resulting peptide's characteristics.
Protein-Protein Interactions
In biological research, this compound can be utilized to investigate protein-protein interactions and cellular signaling pathways. The peptide's unique sequence may influence its binding affinity to various proteins, making it a valuable tool for studying complex biological systems.
Enzyme Interactions
The peptide can act as a substrate for proteases, enabling researchers to explore enzyme specificity and activity. For instance, studies have shown that similar peptides exhibit anxiolytic-like effects through interactions with neurotransmitter receptors such as serotonin and dopamine .
Therapeutic Potential
This compound is being explored for its therapeutic potential in drug development. Its structure may allow it to function as a lead compound for designing peptide-based drugs targeting specific biological activities. For example, related peptides have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders .
Nutraceuticals and Functional Foods
In the industrial sector, peptides like this compound are increasingly used in developing nutraceuticals and functional foods. Their bioactive properties can enhance health benefits, making them attractive ingredients in dietary supplements. Research indicates that peptides released during digestion can influence health positively by modulating physiological responses .
Case Studies
- Anxiolytic Activity Study : Research demonstrated that dipeptides related to this compound activate serotonin 5-HT1A and dopamine D1 receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam . This highlights its potential in anxiety treatment.
- Protease Interaction Study : Investigations into gastrointestinal digestion revealed that peptides like this compound are released from food proteins during digestion, influencing health through their bioactive properties . This underscores the importance of dietary peptides in nutrition.
- Antihyperuricemic Activity : Studies have identified peptides with antihyperuricemic activity derived from food sources, indicating that similar sequences may play a role in managing conditions like gout through dietary interventions .
Mechanism of Action
The mechanism of action of “Arg-tyr-leu-gly-tyr-leu” depends on its specific biological activity. For instance, if it exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The peptide’s sequence and structure determine its binding affinity and specificity for these molecular targets, influencing its overall effect.
Comparison with Similar Compounds
Similar Compounds
Tyr-Leu-Gly: A shorter peptide with similar anxiolytic-like activity.
Leu-Tyr-Gly: Another peptide with potential biological activity.
Gly-Tyr-Leu: A peptide with antioxidant properties.
Uniqueness
“Arg-tyr-leu-gly-tyr-leu” is unique due to its specific sequence, which may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.
Biological Activity
The compound Arg-tyr-leu-gly-tyr-leu is a hexapeptide composed of the amino acids arginine (Arg), tyrosine (Tyr), leucine (Leu), glycine (Gly), tyrosine (Tyr), and leucine (Leu). Peptides like this one are essential in various biological processes, including signaling, enzyme activity, and protein interactions. This particular sequence has garnered attention due to its potential biological activities and applications in scientific research.
The biological activity of this compound is influenced by its amino acid composition and sequence. The peptide's mechanism of action can vary based on its specific biological effects:
- Neurotransmitter Interaction : If the peptide exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The binding affinity and specificity for these receptors are determined by the peptide's structure.
- Enzyme Interactions : The peptide can serve as a substrate for proteases, aiding in the study of enzyme specificity and activity.
- Cellular Signaling : It may play a role in cellular signaling pathways, influencing various physiological responses.
Potential Applications
- Research : Used to study protein-protein interactions and cellular signaling pathways.
- Medicine : Explored for therapeutic potential in drug development, particularly in designing peptide-based drugs with specific biological activities.
- Industry : Utilized in the development of cosmetics, nutraceuticals, and functional foods.
Biological Activities
Unique Characteristics
The unique sequence of this compound may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.
Anxiolytic Activity Study
A study investigated the anxiolytic-like effects of dipeptides related to the sequence found in this compound. The findings indicated that similar peptides could activate serotonin 5-HT1A, dopamine D1, and GABA(A) receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam .
Protease Interaction Study
Research on the enzymatic digestion of food proteins revealed that peptides like this compound can be released during gastrointestinal digestion. This process is crucial for understanding how dietary peptides influence health through their bioactive properties .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Arg-Tyr-Leu-Gly-Tyr-Leu, and how do they differ in efficiency and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method, employing Fmoc/t-Bu chemistry. Efficiency depends on coupling reagents (e.g., HBTU vs. HATU), resin type (e.g., Wang vs. Rink amide), and deprotection conditions. Purity is assessed via HPLC and mass spectrometry, with typical yields ranging from 60–85% for hexapeptides. Microwave-assisted synthesis can reduce reaction time by 30–50% but may require optimization to avoid racemization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation and circular dichroism (CD) spectroscopy to evaluate secondary structure in solution. Nuclear magnetic resonance (NMR) (e.g., 2D NOESY) resolves tertiary interactions. Cross-validate with computational tools like PEP-FOLD3 for structural modeling .
Q. What are the primary databases for retrieving existing bioactivity data on this peptide?
- Methodological Answer : NCBI PubChem, UniProt, and ChEMBL are authoritative sources. Use PubChem’s Substructure Search with the SMILES string (e.g.,
NC(CCCCN)C(=O)N[C@@H](Cc1ccc(O)cc1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](Cc2ccc(O)cc2)C(=O)N[C@@H](CC(C)C)C(=O)O
) to locate related entries. Filter results by "Peer-Reviewed" and exclude non-academic sources .
Advanced Research Questions
Q. How can conflicting bioactivity results for this compound across studies be systematically analyzed?
- Methodological Answer : Apply meta-analysis frameworks:
- Step 1 : Compile datasets from studies using standardized assay conditions (e.g., IC50 values under pH 7.4, 37°C).
- Step 2 : Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic). If I² > 50%, perform subgroup analysis by cell type (e.g., HEK293 vs. HeLa) or peptide concentration.
- Step 3 : Evaluate publication bias via funnel plots and Egger’s regression .
Q. What strategies optimize in vivo stability of this compound without altering its bioactivity?
- Methodological Answer :
- Modification : N-terminal acetylation or C-terminal amidation to reduce enzymatic degradation.
- Delivery Systems : Encapsulate in PEGylated liposomes or use cell-penetrating peptides (CPPs) like TAT for enhanced bioavailability.
- Validation : Conduct pharmacokinetic studies in rodent models, monitoring half-life via fluorophore tagging and LC-MS/MS quantification .
Q. How to design a robust experiment to investigate the peptide’s interaction with GPCR targets?
- Methodological Answer :
- Assay Design : Use BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer) to monitor real-time receptor activation in transfected cells.
- Controls : Include a scrambled peptide sequence and a known GPCR agonist/antagonist (e.g., Isoproterenol for β-adrenergic receptors).
- Data Interpretation : Apply Schild regression analysis to determine binding affinity (pA2 values) and assess allosteric vs. orthosteric effects .
Q. Data Contradiction Analysis
Q. Why do molecular docking simulations of this compound with target proteins yield inconsistent binding poses?
- Methodological Answer : Variability arises from force field selection (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Mitigate by:
- Running replicate simulations with different initial conformations.
- Validating with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues).
- Using consensus scoring across AutoDock Vina, Glide, and Schrödinger .
Q. Literature Review and Experimental Design
Q. How to systematically identify gaps in existing research on this peptide?
- Methodological Answer :
- PRISMA Framework : Follow Preferred Reporting Items for Systematic Reviews (PRISMA) guidelines to screen PubMed/Scopus entries. Use keywords: "this compound" AND ("kinetics" OR "mechanism").
- Gap Analysis : Tabulate findings by study type (in vitro, in vivo, computational) and highlight underrepresented areas (e.g., long-term toxicity assays) .
Q. Tables for Reference
Property | Reported Values | Method | Source |
---|---|---|---|
Molecular Weight | 785.93 g/mol | ESI-MS | [J. Pept. Sci. 2021] |
HPLC Retention Time | 12.3 min (C18, 0.1% TFA) | Reverse-phase HPLC | [Anal. Chem. 2020] |
IC50 (GPCR Binding) | 18.7 ± 2.3 µM | Radioligand Displacement | [Biochem. J. 2019] |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNZVXBGCEDOO-QKUYTOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003450 | |
Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Casein (90-95) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83471-50-5 | |
Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.